2-Chloro-4-methylpentane

Physical Properties Distillation Solvent Selection

2-Chloro-4-methylpentane (CAS 25346-32-1) is a secondary alkyl chloride belonging to the C6H13Cl isomeric family, characterized by a chlorine atom at the second carbon of a 4-methylpentane chain. This branched, chiral molecule (with (R)- and (S)-enantiomers) is primarily employed as a synthetic intermediate and alkylating agent in organic chemistry.

Molecular Formula C6H13Cl
Molecular Weight 120.62 g/mol
CAS No. 25346-32-1
Cat. No. B3392400
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Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylpentane
CAS25346-32-1
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Structural Identifiers
SMILESCC(C)CC(C)Cl
InChIInChI=1S/C6H13Cl/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3
InChIKeyWIMBRKMSNRCNMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methylpentane (25346-32-1): Technical Baseline for a C6 Secondary Chloroalkane


2-Chloro-4-methylpentane (CAS 25346-32-1) is a secondary alkyl chloride belonging to the C6H13Cl isomeric family, characterized by a chlorine atom at the second carbon of a 4-methylpentane chain. This branched, chiral molecule (with (R)- and (S)-enantiomers) is primarily employed as a synthetic intermediate and alkylating agent in organic chemistry [1]. Its physicochemical profile includes a molecular weight of 120.62 g/mol, a boiling point reported in the range of 113–117.7 °C, a density of approximately 0.86–0.90 g/cm³, and a predicted octanol-water partition coefficient (LogP) around 2.66–3.39 [2]. The compound is typically supplied as a clear, colorless liquid with purity levels of ≥95% for research applications .

Why Generic Substitution Fails: Selecting 2-Chloro-4-methylpentane over Alternative C6 Chloroalkane Isomers


Within the C6H13Cl isomer class, substitution of one chloroalkane for another without careful evaluation can lead to significant discrepancies in reaction kinetics, product distribution, and analytical behavior. The position of the chlorine substituent and the degree of branching dictate the compound's steric environment and electronic character, which in turn govern its reactivity in nucleophilic substitution and elimination pathways [1]. For example, primary, secondary, and tertiary chloroalkane isomers exhibit markedly different SN2 reaction rates and carbocation stability profiles [2]. Furthermore, physicochemical properties such as boiling point, density, and LogP vary sufficiently among isomers to affect purification protocols and solvent selection . The following quantitative evidence demonstrates precisely where 2-chloro-4-methylpentane stands relative to its closest structural analogs, enabling informed procurement decisions based on specific experimental requirements.

Quantitative Differentiation of 2-Chloro-4-methylpentane: Head-to-Head Comparisons with C6 Chloroalkane Isomers


Boiling Point and Vapor Pressure: Distillation and Evaporation Profile

The boiling point of 2-chloro-4-methylpentane is reported at 117.7 °C at 760 mmHg, with a vapor pressure of 20.6 mmHg at 25 °C . In comparison, the primary isomer 1-chloro-4-methylpentane exhibits a lower boiling point of approximately 110–115 °C, while the tertiary isomer 2-chloro-2-methylpentane has a higher boiling point near 120–125 °C . This intermediate volatility makes 2-chloro-4-methylpentane a distinct choice for fractional distillation and vacuum evaporation processes where precise temperature control is required .

Physical Properties Distillation Solvent Selection

Gas Chromatographic Retention: Kovats Index on Non-Polar Phase

2-Chloro-4-methylpentane exhibits a Kovats retention index (RI) of 800 on an Apiezon L non-polar capillary column at 90 °C under isothermal conditions [1]. This value is characteristic of a branched secondary chloroalkane and differs from the retention indices of closely related isomers. For example, 1-chloro-4-methylpentane (primary) and 3-chloro-2-methylpentane (secondary) would be expected to show different retention behavior due to variations in molecular shape and polarizability [2]. The specific RI value of 800 provides a precise target for GC method development and analyte identification [3].

Analytical Chemistry Gas Chromatography Method Development

Lipophilicity (LogP): Partitioning and Solubility Profile

The predicted octanol-water partition coefficient (LogP) for 2-chloro-4-methylpentane is approximately 2.66–3.39 . This value places it in a moderate lipophilicity range compared to other C6 chloroalkanes. For instance, 1-chloro-4-methylpentane has a reported LogP of 2.66, while more branched tertiary isomers like 2-chloro-2-methylpentane are expected to have slightly higher LogP values due to increased hydrophobic surface area [1]. The intermediate LogP of 2-chloro-4-methylpentane influences its solubility in organic solvents and its partitioning behavior in liquid-liquid extractions, making it suitable for applications where moderate hydrophobicity is desired [2].

Lipophilicity Drug Design Extraction

SN2 Reactivity Ranking: Nucleophilic Substitution Suitability

In a comparative assessment of SN2 reactivity among alkyl chlorides, 2-chloro-4-methylpentane (secondary) exhibits intermediate reactivity—less than the primary 1-chloro-4-methylpentane but greater than tertiary isomers like 2-chloro-2-methylpentane [1]. This ranking is based on the steric hindrance at the reaction center: the secondary carbon bearing the chlorine in 2-chloro-4-methylpentane is more accessible to nucleophilic attack than a tertiary center, yet less accessible than a primary center [2]. The compound is therefore suitable for SN2 reactions requiring a balance between reactivity and selectivity, particularly when tertiary substrates are too sluggish or prone to elimination side reactions [3].

Organic Synthesis Reaction Kinetics Alkylation

Target Applications for 2-Chloro-4-methylpentane Based on Quantified Differentiation


Synthesis of Chiral Alkylating Agents via Grignard Reagents

2-Chloro-4-methylpentane serves as a chiral precursor for the preparation of (4-methylpentyl-2-yl)magnesium chloride Grignard reagents, which can be employed in enantioselective alkylations and coupling reactions [1]. The intermediate SN2 reactivity of the secondary chloride allows for controlled magnesium insertion, while the chiral center provides a handle for asymmetric synthesis. Researchers developing stereochemically defined building blocks will find this compound preferable to achiral primary or tertiary analogs, as it introduces a defined stereocenter into the target molecule [2].

Gas Chromatography (GC) Method Development and Validation

With a well-characterized Kovats retention index of 800 on Apiezon L columns, 2-chloro-4-methylpentane is an ideal reference standard for GC method development targeting chlorinated alkane mixtures [1]. Its distinct retention behavior, coupled with its intermediate boiling point (117.7 °C) and moderate vapor pressure, allows for accurate calibration of retention time windows and system suitability testing. Analytical chemists involved in environmental monitoring or petrochemical analysis can rely on this compound to optimize separation conditions for complex chlorinated hydrocarbon samples [2].

Model Substrate for Structure-Reactivity Relationship (SAR) Studies

The well-defined secondary alkyl chloride structure of 2-chloro-4-methylpentane, combined with its known physicochemical profile (density ~0.86–0.90 g/cm³, LogP ~2.66–3.39), makes it a valuable model substrate for fundamental studies of nucleophilic substitution and elimination mechanisms [1]. In academic and industrial research settings, this compound can be used to probe the influence of steric and electronic factors on reaction kinetics, offering a consistent and reproducible benchmark. Its intermediate reactivity provides a sensitive probe for catalyst screening and optimization of reaction conditions [2].

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